molecular formula C6H7ClF2N2 B1632028 3,5-Difluorophenylhydrazine hydrochloride CAS No. 502496-27-7

3,5-Difluorophenylhydrazine hydrochloride

Cat. No.: B1632028
CAS No.: 502496-27-7
M. Wt: 180.58 g/mol
InChI Key: CKCNKYAHVKNKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification in Advanced Organic Chemistry

3,5-Difluorophenylhydrazine hydrochloride is systematically identified within the framework of chemical nomenclature. Its classification is rooted in its structural components: a phenylhydrazine (B124118) core substituted with two fluorine atoms.

The compound is recognized by several identifiers:

IdentifierValue
IUPAC Name (3,5-difluorophenyl)hydrazine;hydrochloride fishersci.ca
CAS Number 502496-27-7 fishersci.cachemscene.com
Molecular Formula C₆H₇ClF₂N₂ fishersci.cachemscene.com
Molecular Weight 180.58 g/mol chemscene.comsigmaaldrich.com
Synonyms (3,5-Difluorophenyl)hydrazine hydrochloride, 3,5-Difluorophenyl hydrazine (B178648) hydrochloride fishersci.cachemscene.com

From a classification perspective, this compound belongs to the class of organic compounds known as phenylhydrazines. fishersci.ca Phenylhydrazines are derivatives of hydrazine (H₂N-NH₂) where one hydrogen atom is replaced by a phenyl group. wikipedia.org The "3,5-difluoro" prefix indicates the substitution of hydrogen atoms with fluorine at the third and fifth positions of the benzene (B151609) ring. The "hydrochloride" suffix signifies that it is the hydrochloride salt form, which enhances its stability and solubility, making it more convenient for use in various chemical reactions. cymitquimica.com

Historical Context and Early Research Milestones in Fluorinated Hydrazine Chemistry

The development of fluorinated organic compounds has been a major focus in chemical research, driven by the unique properties that fluorine imparts to molecules, such as increased lipophilicity and metabolic stability. nih.gov While specific early research milestones for this compound are not extensively documented, its emergence is intrinsically linked to the broader advancements in the synthesis and application of fluorinated hydrazines.

The foundational chemistry of hydrazines has been established for over a century, with the Fischer indole (B1671886) synthesis, discovered in 1883, being a landmark reaction that utilizes phenylhydrazines to create indole rings. nih.gov The advent of organofluorine chemistry in the mid-20th century opened new avenues for modifying traditional organic reactions. The synthesis of fluorinated phenylhydrazines allowed for the preparation of fluorinated indole derivatives and other heterocyclic compounds.

Early research in fluorinated hydrazine chemistry likely focused on developing reliable methods for their synthesis. A common route to phenylhydrazines involves the diazotization of an aniline (B41778) followed by reduction. google.comorgsyn.org Adapting these methods for fluorinated anilines was a critical step in making compounds like this compound accessible for research.

Current Research Landscape and Emerging Trends

The contemporary research landscape sees this compound primarily employed as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in medicinal chemistry and materials science.

A significant area of application is in the synthesis of fluorinated indole derivatives. openmedicinalchemistryjournal.comnih.gov The indole scaffold is a core component of many natural products and pharmaceutically active compounds. sci-hub.se The introduction of fluorine atoms via a precursor like this compound can modulate the biological activity and pharmacokinetic properties of the resulting indole-containing molecules. Research in this area focuses on developing more efficient and regioselective Fischer indole synthesis protocols.

Furthermore, fluorinated hydrazines are key precursors for the synthesis of other nitrogen-containing heterocyclic compounds such as pyrazoles. sigmaaldrich.comekb.eg These structures are also prevalent in pharmaceuticals and agrochemicals. The development of novel synthetic methodologies for creating fluorinated hydrazones, which are intermediates in many of these reactions, is an active area of investigation. nih.govrsc.orgresearchgate.net

Emerging trends point towards the use of advanced catalytic systems to enhance the efficiency and scope of reactions involving fluorinated hydrazines. This includes the use of transition-metal catalysts for cross-coupling reactions and the development of more environmentally benign reaction conditions. nih.gov

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its role as a strategic tool for molecular design. The presence of two fluorine atoms in a meta-relationship on the phenyl ring offers a unique electronic and steric profile that can influence the reactivity of the hydrazine moiety and the properties of the final products.

The incorporation of fluorine is a well-established strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov By using this compound as a starting material, chemists can readily introduce a difluorinated phenyl group into a target molecule. This is particularly valuable in the development of new therapeutic agents.

In materials science, the introduction of fluorine can alter the electronic properties, thermal stability, and crystallinity of organic materials. Fluorinated organic compounds are used in a variety of applications, including liquid crystals, polymers, and organic electronics. noaa.gov The use of this compound provides a pathway to novel fluorinated materials with tailored properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCNKYAHVKNKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-27-7
Record name Hydrazine, (3,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorophenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 3,5 Difluorophenylhydrazine Hydrochloride

Precursor Synthesis and Derivatization Strategies

Catalytic Hydrogenation of Nitroarenes for Fluorinated Aniline (B41778) Precursors

A common route to fluorinated anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compounds. While direct hydrogenation of 1,3-difluoro-5-nitrobenzene is a plausible method, detailed research findings often describe more complex pathways involving halogenated nitroaromatics to achieve the desired substitution pattern.

One documented industrial process involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene to produce 3,5-difluoroaniline (B1215098). google.com In this multi-step synthesis, 2,4,5-trichloronitrobenzene (B44141) is used as the starting material. google.com The process involves a series of reactions to yield 2,6-dichloro-3,5-difluoronitrobenzene, which is then subjected to catalytic hydrogenation. google.com The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a base, such as magnesium oxide (MgO), and a solvent like toluene. google.com The reaction proceeds under hydrogen pressure and at elevated temperatures, leading to the reduction of the nitro group and the reductive elimination of the chlorine atoms. google.com

This method can produce 3,5-difluoroaniline in good yields, for instance, a 69.2% yield of theory has been reported. google.com Another example using a similar precursor, 2-chloro-3,5-difluoroaniline, also employed catalytic hydrogenation with a palladium-carbon catalyst to yield 3,5-difluoroaniline with a reported yield of 91.0%. prepchem.com

Table 1: Catalytic Hydrogenation for 3,5-Difluoroaniline Synthesis

Starting Material Catalyst Base Solvent Temperature Pressure Yield of 3,5-Difluoroaniline Reference
2,6-dichloro-3,5-difluoronitrobenzene 5% Pd/C MgO Toluene/Water 45°C, then 120-130°C - 69.2% google.com
2-chloro-3,5-difluoroaniline 5% Pd/C Triethylamine Water 100°C 15 kg/cm² 91.0% prepchem.com
2-chloro-3,5-difluoroaniline 5% Pd/C Hydrazine (B178648) monohydrate Ethyleneglycol monomethyl ether 100°C - 89.6% googleapis.com

Direct Amination of Fluorinated Anilines with Hydrazine Hydrate (B1144303)

The conversion of a fluorinated aniline, such as 3,5-difluoroaniline, to its corresponding phenylhydrazine (B124118) derivative can be achieved through direct reaction with hydrazine or its hydrate. This method offers a more direct route compared to the traditional diazotization-reduction pathway.

The direct amination reaction is typically conducted at elevated temperatures to facilitate the nucleophilic substitution. A general process for preparing substituted phenylhydrazines involves reacting the corresponding aniline with hydrazine or hydrazine hydrate at temperatures ranging from 60°C to 160°C. google.com The preferred temperature range is between 80°C and 140°C, with an optimal range often cited as 100°C to 120°C. google.com While the reaction can be carried out at atmospheric pressure, elevated pressures (1 to 30 bar) may be necessary depending on the boiling point of the solvent used to reach the required reaction temperature. google.com

The choice of solvent plays a crucial role in the direct amination process. Diluents such as dioxane and n-propanol are commonly employed. google.com Weakly basic solvents like pyridine (B92270) are also considered particularly suitable for this reaction. google.com The stoichiometry of the reactants, specifically the molar ratio of the aniline to hydrazine hydrate, is a key parameter to control for optimizing the yield and minimizing side reactions. While specific stoichiometric ratios for 3,5-difluoroaniline are not extensively detailed in readily available literature, general procedures for similar reactions provide guidance. The use of an excess of hydrazine hydrate is common to drive the reaction towards completion.

Continuous Flow Processes for Phenylhydrazine Salt Synthesis

Continuous flow technology has emerged as a promising alternative to traditional batch processing for the synthesis of phenylhydrazine salts, offering advantages in terms of safety, efficiency, and scalability. These processes typically integrate multiple reaction steps into a single, continuous operation.

A common continuous flow process for producing substituted phenylhydrazine salts involves three main stages: diazotization, reduction, and acidic hydrolysis to form the salt. google.com In this integrated system, an acidic solution of the substituted aniline is continuously fed into the reactor, where it undergoes diazotization, followed by reduction and subsequent salification. google.com The entire process can be completed in a significantly shorter time frame compared to batch methods, with total reaction times of no more than 20 minutes being reported. patsnap.com This rapid synthesis minimizes the accumulation of potentially hazardous intermediates. patsnap.com

Mechanistic Studies of Formation Reactions

The formation of phenylhydrazines from anilines can proceed through different mechanistic pathways depending on the chosen synthetic route.

In the traditional method involving diazotization, the aniline is first converted to a diazonium salt. This is then reduced to the corresponding phenylhydrazine. Common reducing agents for this step include sodium sulfite (B76179) or stannous chloride. doubtnut.comchemicalbook.com

For the direct amination of anilines with hydrazine, a proposed mechanism involves the nucleophilic attack of hydrazine on the aniline derivative. In a related study on the conversion of phenols to anilines using hydrazine, a phenylhydrazine intermediate was proposed. rsc.org The mechanism suggests that a cyclohexanone (B45756) intermediate, formed from the phenol, condenses with hydrazine to form a hydrazone. This intermediate then undergoes dehydrogenation to form a phenylhydrazine species, which is subsequently cleaved at the N-N bond to yield the primary aniline. rsc.org While this is not a direct synthesis of phenylhydrazine, it provides insight into the potential intermediates and transformations involved when hydrazine is used as a reagent with aromatic substrates.

Specific mechanistic studies focusing exclusively on the formation of 3,5-difluorophenylhydrazine hydrochloride from 3,5-difluoroaniline are not extensively covered in the available literature. However, the general principles of nucleophilic aromatic substitution and the established mechanisms for phenylhydrazine synthesis provide a foundational understanding of the likely reaction pathways.

Nucleophilic Substitution Pathways in Hydrazination

While the diazotization-reduction pathway is the most common, it is important to understand the principles of nucleophilic aromatic substitution (SNAAr) as it pertains to the reactivity of the precursors. In the context of forming the C-N bond in the hydrazine moiety, the reactivity of the aromatic ring is paramount. The presence of electron-withdrawing groups on the aromatic ring facilitates nucleophilic attack.

Role of Fluorine Substituents in Reaction Kinetics and Selectivity

The two fluorine atoms at the 3 and 5 positions of the phenyl ring play a crucial role in the synthesis of this compound. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is significant in the context of the diazotization reaction of 3,5-difluoroaniline.

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, but it activates the ring towards nucleophilic aromatic substitution. While not directly a nucleophilic substitution to form the hydrazine, the electronic properties imparted by the fluorine atoms influence the stability and reactivity of the diazonium salt intermediate. The strong inductive effect of fluorine can impact the rate of the reduction step.

Purification and Isolation Techniques

The final purity of this compound is critical for its use in subsequent applications. Following the synthesis, the crude product is typically isolated by filtration after precipitation from the reaction mixture. chemicalbook.com Further purification is often necessary to remove by-products and unreacted starting materials.

Recrystallization and Column Chromatography for Product Refinement

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. tifr.res.in The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For phenylhydrazine hydrochlorides, a mixture of an alcohol (like ethanol (B145695) or isopropanol) and water is often employed. researchgate.net The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any remaining impurities. tifr.res.in

Column chromatography is another powerful technique for the purification of organic compounds. For phenylhydrazine derivatives, reverse-phase high-performance liquid chromatography (HPLC) can be utilized. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. chemscene.com

Yield Optimization and Process Scalability

Optimizing the yield and ensuring the scalability of the synthesis are key considerations for the industrial production of this compound.

Several factors can be adjusted to optimize the yield of the synthesis. These include the precise control of reaction temperatures, the molar ratios of the reactants, and the choice of reducing agent. For instance, ensuring the complete formation of the diazonium salt before the addition of the reducing agent is crucial to maximize the conversion.

For large-scale production, moving from batch processing to a continuous flow synthesis offers significant advantages. justia.comgoogle.com Continuous flow reactors allow for better control of reaction parameters, improved heat transfer, and enhanced safety, especially when dealing with potentially hazardous intermediates like diazonium salts. google.com This approach can lead to higher throughput and more consistent product quality, making it a viable strategy for the industrial synthesis of fluorinated phenylhydrazines. researchgate.net

Reactivity and Derivatization Chemistry of 3,5 Difluorophenylhydrazine Hydrochloride

Reactions with Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a cornerstone of organic chemistry, leading to the formation of hydrazones. These reactions are typically condensation reactions, involving the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. When a substituted hydrazine, such as 3,5-difluorophenylhydrazine, is used, the resulting product is a substituted hydrazone. These derivatives are often stable, crystalline solids and serve as crucial intermediates in a variety of subsequent chemical transformations.

3,5-Difluorophenylhydrazine hydrochloride reacts with aldehydes and ketones, typically under mildly acidic conditions, to form the corresponding 3,5-difluorophenylhydrazones. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the eventual elimination of a water molecule yield the final hydrazone product.

The general reaction scheme is presented below:

Table 1: General Condensation Reaction with Aldehydes and Ketones

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product (3,5-Difluorophenylhydrazone)
This compound R-CHO (Aldehyde)

Where R and R' can be hydrogen, alkyl, or aryl groups.

The stability and reactivity of phenylhydrazones are influenced by the electronic nature of substituents on the aromatic ring. The fluorine atoms at the 3 and 5 positions of the phenyl ring in 3,5-difluorophenylhydrazine are strongly electron-withdrawing due to their high electronegativity. This inductive effect has several consequences:

Reactivity of the Hydrazine: The electron-withdrawing fluorine atoms decrease the electron density on the phenyl ring and, subsequently, on the nitrogen atoms of the hydrazine group. This reduction in nucleophilicity can make the initial condensation reaction with carbonyl compounds slower compared to unsubstituted phenylhydrazine (B124118).

The hydrazones derived from 3,5-difluorophenylhydrazine are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

A prominent application of this compound is in the synthesis of pyrazolone (B3327878) derivatives. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. The most common synthetic route is the reaction of a phenylhydrazine derivative with a β-ketoester, such as ethyl acetoacetate. researchgate.netias.ac.inorientjchem.org

The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol (B145695) to yield the pyrazolone ring. Using this compound results in the formation of 1-(3,5-difluorophenyl)-3-methyl-5-pyrazolone. orientjchem.org

Table 2: Synthesis of 1-(3,5-difluorophenyl)-3-methyl-5-pyrazolone

Reactant 1 Reactant 2 Product

This reaction is typically carried out in a solvent like ethanol, often with heating.

The versatility of hydrazones derived from 3,5-difluorophenylhydrazine extends to the synthesis of more complex, fused heterocyclic systems. Chromenopyrazoles, which feature a pyrazole (B372694) ring fused or linked to a chromone (B188151) core, can be synthesized through multi-step reaction sequences.

One synthetic strategy involves the reaction of a hydrazone with an acetylenic ester. mdpi.com For instance, a hydrazone formed from an aldehyde and 3,5-difluorophenylhydrazine can react with an acetylenic ester to construct the pyrazole ring, which can then be linked to a chromone moiety. Another approach involves the Knoevenagel condensation of 3-formylchromone with a pre-formed pyrazolone, such as 1-(3,5-difluorophenyl)-3-methyl-5-pyrazolone, to create a chromene-pyrazole conjugate. nih.gov These methods allow for the creation of a library of complex molecules with a wide range of functional groups. mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems

Oxidation and Reduction Chemistry

The chemical behavior of this compound is characterized by the reactivity of the hydrazine moiety, which can undergo both oxidation and reduction, leading to distinct classes of compounds.

Arylhydrazines, including 3,5-difluorophenylhydrazine, can be chemically oxidized to form corresponding azo compounds. This transformation involves an oxidative dehydrogenation of the hydrazine derivative. A variety of oxidizing agents can be employed for this purpose. For instance, metal-free oxidants like trichloroisocyanuric acid (TCCA) have been shown to be highly efficient in converting hydrazines into a broad range of azo compounds under mild conditions. The reaction generally proceeds via an electrophilic addition and elimination mechanism. The resulting product from the oxidation of 3,5-difluorophenylhydrazine would be a symmetrical azoarene, 1,2-bis(3,5-difluorophenyl)diazene. The synthesis of such azo compounds is significant as they are a class of molecules with applications as dyes, pigments, and photoswitching molecules.

In some cases, oxidation of arylhydrazines can also lead to the formation of nitroso compounds, although the formation of azo compounds is a more common and synthetically useful pathway. The specific product often depends on the choice of oxidant and the reaction conditions employed.

The nitrogen-nitrogen single bond in the hydrazine group is susceptible to reductive cleavage. This process transforms the hydrazine into its corresponding amine. For 3,5-difluorophenylhydrazine, reductive cleavage of the N-N bond yields 3,5-difluoroaniline (B1215098). This reduction can be achieved using various reducing agents. For example, aqueous titanium(III) trichloride (B1173362) is a reagent known to effectively reduce hydrazines to their corresponding primary amines. Other methods, such as catalytic hydrogenation, can also be employed for this transformation. The reduction of arylhydrazines is a reliable method for synthesizing specifically substituted anilines, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.

Table 1: Summary of Oxidation and Reduction Reactions

Reaction TypeStarting MaterialTypical Reagents/ConditionsPrimary ProductReference
Oxidation3,5-DifluorophenylhydrazineTrichloroisocyanuric acid (TCCA) in THF1,2-bis(3,5-difluorophenyl)diazene
Reduction3,5-DifluorophenylhydrazineAqueous Titanium(III) trichloride3,5-Difluoroaniline

Nucleophilic Substitution Reactions of the Hydrazine Moiety

The hydrazine group in 3,5-difluorophenylhydrazine is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom (-NH2). This nucleophilicity allows it to participate in a variety of substitution and addition-elimination reactions. The terminal amino group readily attacks electrophilic centers.

A primary example of this reactivity is the reaction with compounds containing activated halogens on an aromatic ring, where the hydrazine acts as a nucleophile to displace the leaving group. However, the most significant application of its nucleophilic character is in reactions with carbonyl compounds, which is a cornerstone of its use in analytical chemistry. In this context, the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a stable hydrazone derivative through a nucleophilic addition-elimination (condensation) reaction. This specific reaction is detailed further in the context of its analytical applications.

Applications as a Derivatizing Reagent in Analytical Chemistry

Derivatization is a chemical modification technique used to alter a compound to make it more suitable for a specific analytical method. This compound is employed as a derivatizing reagent, particularly for carbonyl compounds, to improve their detection and quantification in chromatographic analyses.

The primary goal of derivatization in chromatography is to enhance the detector response for a target analyte. When 3,5-difluorophenylhydrazine reacts with an analyte (such as an aldehyde or ketone), it attaches the 3,5-difluorophenyl group to the molecule. This moiety acts as a chromophore, significantly increasing the molar absorptivity of the derivative in the ultraviolet (UV) region. This enhancement allows for much lower detection limits when using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization serves multiple purposes. The resulting hydrazone derivatives are generally more volatile and thermally stable than the parent carbonyl compounds. This improved stability minimizes thermal decomposition in the hot GC injection port, leading to sharper chromatographic peaks and more reliable quantification. The distinct mass fragmentation pattern of the 3,5-difluorophenylhydrazone derivative also allows for selective and sensitive detection using MS.

The reaction between 3,5-difluorophenylhydrazine and carbonyl compounds (aldehydes and ketones) is a well-established method for their quantification. The reaction proceeds via a nucleophilic addition of the hydrazine's terminal nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a stable 3,5-difluorophenylhydrazone. This reaction is analogous to the widely used derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

This derivatization is highly effective for quantifying trace levels of carbonyl compounds in complex matrices, such as environmental samples or biological fluids. The stable hydrazone products can be easily extracted and concentrated before analysis by HPLC or GC-MS, allowing for the accurate measurement of various C4, C5, and C6 isomeric carbonyls, among others.

Table 2: Application in Analytical Derivatization

Analyte ClassDerivatizing ReagentAnalytical MethodPrimary BenefitReference
Aldehydes & Ketones3,5-Difluorophenylhydrazine HClHPLC-UVEnhanced UV absorbance for higher sensitivity
Aldehydes & Ketones3,5-Difluorophenylhydrazine HClGC-MSIncreased volatility and thermal stability; selective mass detection

Strategies for Improved Extraction Efficiency and Stability of Analytes

The successful analysis of carbonyl compounds following derivatization with this compound is contingent upon the efficient extraction of the resulting hydrazone derivatives from the sample matrix and the stability of these analytes prior to and during analysis. Various strategies have been developed to enhance both extraction efficiency and the stability of the derivatized analytes, drawing upon established methods for similar hydrazine-based derivatization agents.

Extraction Techniques for 3,5-Difluorophenylhydrazone Derivatives

The choice of extraction technique for 3,5-difluorophenylhydrazones depends largely on the sample matrix (e.g., aqueous, solid, gaseous). The introduction of two fluorine atoms on the phenyl ring can influence the polarity and solubility of the resulting hydrazones, which in turn affects the selection of appropriate extraction solvents and sorbents.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for isolating hydrazone derivatives from aqueous samples. The selection of an appropriate organic solvent is critical for achieving high extraction efficiency. For hydrazones, which are generally less polar than their parent carbonyl compounds, solvents like methylene (B1212753) chloride and ethyl acetate (B1210297) are often effective.

For instance, in methodologies developed for the extraction of 2,4-dinitrophenylhydrazone (DNPH) derivatives, which are structurally analogous to 3,5-difluorophenylhydrazones, methylene chloride has been a common choice. epa.gov The general procedure involves adjusting the pH of the aqueous sample post-derivatization, followed by serial extractions with the organic solvent. The combined organic layers are then dried, often using anhydrous sodium sulfate, and concentrated before analysis. This concentration step, which can be performed using a Kuderna-Danish (K-D) apparatus, is crucial for achieving low detection limits. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has gained prominence as a more efficient and environmentally friendly alternative to LLE, requiring smaller volumes of organic solvents and being more amenable to automation. Current time information in Hertfordshire, GB. For the extraction of hydrazone derivatives, reversed-phase sorbents, such as C18-bonded silica, are typically employed.

Methodologies like EPA Method 554, which details the analysis of carbonyl compounds in drinking water using DNPH, provide a framework that can be adapted for 3,5-difluorophenylhydrazone derivatives. greenrivertech.com.tw The general steps for SPE include:

Cartridge Conditioning: The SPE cartridge is conditioned, often with methanol (B129727) followed by reagent water or a buffer solution, to ensure reproducible interactions between the sorbent and the analyte.

Sample Loading: The aqueous sample containing the derivatized analytes is passed through the conditioned cartridge. The non-polar hydrazone derivatives are retained on the C18 sorbent while more polar matrix components pass through.

Washing: The cartridge may be washed with a weak solvent mixture to remove any remaining water-soluble interferences without eluting the analytes of interest.

Elution: The retained 3,5-difluorophenylhydrazone derivatives are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile (B52724) or ethanol. greenrivertech.com.tw

The use of SPE can significantly improve sample cleanup and analyte concentration, leading to enhanced sensitivity and a cleaner chromatogram.

The following table summarizes common extraction parameters that can be adapted for 3,5-difluorophenylhydrazone derivatives based on established methods for similar compounds.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvents/Sorbents Methylene Chloride, Ethyl AcetateC18-bonded Silica
Sample pH Adjustment Often buffered to pH 3 greenrivertech.com.twOften buffered to pH 3 greenrivertech.com.tw
Elution Solvents (for SPE) N/AAcetonitrile, Ethanol greenrivertech.com.tw
Key Advantages Simple, well-establishedReduced solvent consumption, high throughput, automation potential Current time information in Hertfordshire, GB.

Stability of 3,5-Difluorophenylhydrazone Analytes

The stability of the derivatized analytes is crucial for accurate and reproducible quantification. Hydrazones, in general, can be susceptible to degradation, particularly when exposed to light, strong acids or bases, or oxidizing agents. The stability of a hydrazone is influenced by the structure of both the parent carbonyl compound and the hydrazine reagent.

Research into the stability of various hydrazones has shown that derivatives of aromatic aldehydes and ketones tend to exhibit greater stability compared to those of simple aliphatic aldehydes. researchgate.net This enhanced stability is often attributed to the increased conjugation and electronic delocalization within the aromatic hydrazone molecule.

The presence of fluorine atoms on the phenyl ring of this compound is also expected to influence the stability of the resulting hydrazones. The strong electron-withdrawing nature of fluorine can affect the electron density distribution within the molecule. While direct studies on the stability of 3,5-difluorophenylhydrazones are not extensively documented in publicly available literature, research on other fluorinated organic compounds suggests that fluorine substitution can enhance metabolic and chemical stability. mdpi.comnih.gov

To ensure the integrity of the derivatized analytes, several precautions are generally recommended:

Storage: Extracts containing the 3,5-difluorophenylhydrazone derivatives should be stored at low temperatures (e.g., 4°C) and protected from light to minimize degradation.

pH Control: Maintaining the pH of the sample and the final extract within an optimal range is important, as extreme pH conditions can catalyze the hydrolysis of the hydrazone back to the parent carbonyl and hydrazine.

Use of Preservatives: In some cases, preservatives may be added to the sample to prevent microbial degradation of the analytes.

The following table outlines factors that can influence the stability of hydrazone derivatives and general strategies to mitigate degradation.

Influencing FactorPotential ImpactMitigation Strategy
Light Exposure PhotodegradationStore samples and extracts in amber vials or in the dark.
Temperature Increased degradation rate at higher temperaturesStore samples and extracts at refrigerated temperatures (e.g., 4°C).
pH Hydrolysis under strongly acidic or basic conditionsBuffer samples and extracts to a stable pH range (often slightly acidic).
Oxidizing Agents Degradation of the hydrazone moietyQuench residual oxidizing agents (e.g., chlorine in water samples) prior to derivatization.

By implementing robust extraction techniques and adhering to proper sample handling and storage protocols, the efficiency of analyte recovery and the stability of the 3,5-difluorophenylhydrazone derivatives can be maximized, leading to more reliable and accurate analytical results.

Advanced Spectroscopic Characterization and Elucidation of 3,5 Difluorophenylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For a molecule like 3,5-difluorophenylhydrazine hydrochloride, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis. biophysics.orgorganicchemistrydata.org

Proton NMR (¹H NMR) is the most common NMR technique used to determine the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum provides definitive evidence for its structure and is a rapid method for assessing sample purity.

The structure of this compound features three distinct types of protons: those on the phenyl ring, the proton of the -NH group, and the protons of the hydrazinium (B103819) ion (-NH₃⁺). Due to the molecule's symmetry, the two protons at the C4 and C6 positions of the aromatic ring are chemically equivalent, as is the single proton at the C2 position.

The expected ¹H NMR spectrum would display:

Aromatic Protons: The protons at the C4 and C6 positions (H4/H6) would appear as a multiplet due to coupling with the adjacent fluorine atoms and the H2 proton. The proton at the C2 position (H2) would also appear as a multiplet, coupled to the two fluorine atoms and the H4/H6 protons. These signals are typically found in the downfield region of the spectrum, characteristic of aromatic protons. For the related compound 3-fluorophenylhydrazine hydrochloride, aromatic proton signals appear between 6.7 and 7.3 ppm. chemicalbook.com

Hydrazine (B178648) Protons: The protons of the -NH-NH₃⁺ moiety are exchangeable and their chemical shifts can be broad and vary with solvent, concentration, and temperature. In a DMSO-d₆ solvent, these signals are often observed as broad singlets at a significant downfield shift, sometimes above 10 ppm, due to the deshielding effect of the adjacent nitrogen atoms and protonation. chemicalbook.com

The integration of these signals, representing the relative number of protons for each signal, would correspond to a 2:1 ratio for the aromatic protons (H4/H6 vs. H2) and a 1:3 ratio for the hydrazine protons (-NH vs. -NH₃⁺), confirming the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-NH-H ₃⁺ > 10 Broad Singlet 3H
-NH -NH₃⁺ > 8 Broad Singlet 1H
Aromatic H2 6.8 - 7.2 Triplet of triplets (tt) 1H

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, molecular symmetry dictates the presence of four distinct carbon signals:

C1: The carbon atom bonded to the hydrazine group.

C2: The carbon atom situated between the two fluorine-bearing carbons.

C3/C5: The two equivalent carbon atoms directly bonded to fluorine.

C4/C6: The two equivalent carbon atoms adjacent to C3/C5.

A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The signals for carbons C1, C2, C3/C5, and C4/C6 will be split into doublets or triplets due to coupling with the nearby fluorine atoms. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) provides valuable structural information. The C-F bond exhibits a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, making the C3/C5 signal easily identifiable. The chemical shifts are influenced by the electronegativity of the substituents. mdpi.com Aromatic carbons generally resonate between 100-170 ppm. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
C3, C5 160 - 165 Large one-bond coupling (¹JCF)
C1 145 - 150 Three-bond coupling (³JCF)
C4, C6 105 - 115 Two-bond coupling (²JCF)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org It offers a very wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment. illinois.edu

In this compound, the two fluorine atoms are chemically and magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides a fingerprint for the 3,5-difluoro substitution pattern. For fluorinated aromatic compounds, chemical shifts are typically observed in a range from +80 to +170 ppm relative to CFCl₃. ucsb.edu

This single resonance will be split into a multiplet due to coupling with the ortho protons (H2, H4, H6) and the meta proton (H-para to the other F, not present here). The primary coupling will be to the two ortho protons (H4, H6) and the para proton (H2), resulting in a triplet of doublets or a more complex multiplet. Analysis of these coupling patterns can further confirm the substitution pattern on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Multiplicity

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like hydrochloride salts. In the positive ion mode, the primary ion observed for this compound would be the protonated free base, [M+H]⁺. Given the molecular formula of the free base, C₆H₆F₂N₂, the expected m/z for this ion is approximately 145.06. chemspider.com

While ESI is a soft technique, fragmentation can be induced in the ion source or in a subsequent collision cell (tandem MS or MS/MS). nih.govnih.gov Fragmentation of phenylhydrazine (B124118) derivatives often involves cleavage of the N-N or C-N bonds. Potential fragmentation pathways for the [C₆H₆F₂N₂ + H]⁺ ion could include the neutral loss of ammonia (B1221849) (NH₃) or cleavage of the phenyl ring. The study of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from its isomers. researchgate.net

Table 4: Predicted ESI-MS Ions for this compound

Ion Description Proposed Formula Approximate m/z
Protonated Molecule (Free Base) [C₆H₇F₂N₂]⁺ 145.1
Fragment (Loss of NH₃) [C₆H₄F₂N]⁺ 128.0

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. eurl-pesticides.eu

For 3,5-Difluorophenylhydrazine, the free base has a molecular formula of C₆H₆F₂N₂. The theoretical monoisotopic mass of the protonated molecule, [C₆H₇F₂N₂]⁺, is 145.05719 Da. An HRMS measurement confirming this exact mass would provide strong evidence for this specific elemental composition, ruling out other potential formulas that might have the same nominal mass (e.g., C₇H₉N₂O, which has a theoretical mass of 145.07149 Da). This level of certainty is critical for structural verification and for identifying unknown compounds in complex mixtures.

Table 5: HRMS Data for the Protonated Molecule of 3,5-Difluorophenylhydrazine

Ion Formula Theoretical Exact Mass (Da) Measured Mass (Da) Mass Error (ppm)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques utilized to identify functional groups and elucidate the structural details of molecules based on their interaction with infrared radiation. In the context of this compound, these techniques provide valuable insights into its molecular vibrations and structural conformation.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The hydrazinium moiety (-NHNH3+), the substituted phenyl ring, and the carbon-fluorine bonds each exhibit distinct vibrational frequencies.

The N-H stretching vibrations of the hydrazinium group are typically observed in the region of 3300-3000 cm-1. These bands are often broad due to hydrogen bonding. The N-H bending (scissoring) vibrations usually appear in the 1650-1550 cm-1 range. The presence of the hydrochloride salt influences the position and shape of these bands compared to the free base.

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the phenyl ring are expected to appear just above 3000 cm-1. The C=C stretching vibrations within the aromatic ring typically result in a series of sharp bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm-1 range.

A key feature in the spectrum of this compound is the absorption due to the C-F bonds. The C-F stretching vibrations are typically strong and appear in the region of 1350-1100 cm-1. The precise location of these bands can provide information about the electronic environment of the fluorine atoms.

For comparison, the IR spectrum of the parent compound, phenylhydrazine hydrochloride, shows characteristic absorptions for the phenyl and hydrazinium groups. nist.gov The introduction of two fluorine atoms in the meta positions in this compound would be expected to shift the positions of some of these bands due to electronic and mass effects.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydrazinium (-NHNH₃⁺)N-H Stretching3300 - 3000Medium to Strong, Broad
Hydrazinium (-NHNH₃⁺)N-H Bending1650 - 1550Medium
Aromatic RingC-H Stretching3100 - 3000Medium to Weak
Aromatic RingC=C Stretching1600 - 1450Medium to Strong, Sharp
Aromatic RingC-H Bending (out-of-plane)900 - 690Medium to Strong
Carbon-FluorineC-F Stretching1350 - 1100Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the spectroscopic conditions.

A detailed vibrational analysis of this compound would involve the assignment of all observed absorption bands to specific molecular vibrations. This can be a complex task due to the coupling of various vibrational modes. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of experimental spectra. nih.gov Such computational studies can predict the vibrational frequencies and intensities with reasonable accuracy, providing a deeper understanding of the molecule's vibrational dynamics.

Conformational studies using IR and FTIR spectroscopy can provide information about the spatial arrangement of atoms in the molecule. For instance, the orientation of the hydrazinium group relative to the phenyl ring could be investigated. Changes in the IR spectrum with temperature or in different solvents can indicate the presence of different conformers and provide insights into their relative stabilities. High-pressure IR spectroscopy can also be a valuable tool for studying conformational changes and phase transitions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted phenyl ring, which acts as the primary chromophore. The hydrazine moiety and the fluorine substituents act as auxochromes, modifying the absorption characteristics of the phenyl ring.

Aromatic compounds typically exhibit two main types of absorption bands in the UV region: the E-bands (ethylenic) and the B-bands (benzenoid). The E-bands, which are usually more intense, arise from π → π* transitions and occur at shorter wavelengths. The B-bands, which are less intense and often show fine structure, also result from π → π* transitions and appear at longer wavelengths.

The presence of the fluorine atoms and the hydrazinium group is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents. The non-bonding electrons on the nitrogen atoms of the hydrazine group can also participate in n → π* transitions, which are typically weak and may be obscured by the stronger π → π* absorptions.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
E-band (π → π)200 - 230High
B-band (π → π)250 - 290Moderate to Low
n → π*> 290Low

Note: The exact λmax and ε values are highly dependent on the solvent used.

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb in the UV-Vis region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis of this compound, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

This method can also be employed for purity evaluation. The presence of impurities with significant UV absorbance at or near the λmax of the target compound can lead to erroneously high absorbance readings, and thus an overestimation of the concentration or an indication of impurity. By comparing the experimentally determined molar absorptivity of a sample to that of a highly pure reference standard, an estimation of its purity can be made.

Computational Chemistry and Molecular Modeling of 3,5 Difluorophenylhydrazine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is a common approach for analyzing the structural and spectral properties of organic molecules. irjweb.comajchem-a.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors. irjweb.comajchem-a.comcolab.ws

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. For a molecule like 3,5-Difluorophenylhydrazine hydrochloride, DFT would calculate the C-C, C-N, N-N, C-F, and C-H bond lengths, as well as the angles between these bonds, providing a detailed structural model.

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences this distribution, drawing electron density towards them. This inductive effect impacts the reactivity of the entire molecule, including the hydrazine (B178648) moiety. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can further quantify charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. nih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenylhydrazine (B124118) Derivative (Illustrative) Note: This table is illustrative, based on typical values for related structures, as specific DFT data for this compound is not readily available in the cited literature.

Parameter Bond/Angle Typical Calculated Value
Bond Length C-C (aromatic) ~1.39 Å
C-N ~1.40 Å
N-N ~1.45 Å
C-F ~1.35 Å
Bond Angle C-C-C (aromatic) ~120°
C-N-N ~110°
F-C-C ~118°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates a molecule is more reactive. nih.gov For this compound, the HOMO is likely localized on the electron-rich hydrazine group and parts of the phenyl ring, while the LUMO may be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atoms. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and the resulting energy gap. These values are used to calculate global reactivity descriptors. colab.ws

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative) Note: The formulas and interpretations are standard in computational chemistry. Values are representative.

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. nih.gov
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the escaping tendency of electrons. nih.gov
Electrophilicity Index (ω) μ² / (2η) Quantifies the electrophilic power of a molecule. irjweb.comnih.gov

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the total electrostatic potential on the surface of a molecule. ajchem-a.comnih.gov It is an effective tool for predicting the sites of electrophilic and nucleophilic attack. nih.govwalisongo.ac.id

In an MEP map:

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative fluorine atoms and the nitrogen atoms of the hydrazine group. nih.govyoutube.com

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the hydrazinium (B103819) ion (-NH2NH3+). nih.govyoutube.com

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, visual hypothesis of how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. By simulating the molecule for nanoseconds or longer, MD can explore different rotational states (e.g., rotation around the C-N and N-N bonds) and identify the most populated and energetically favorable conformations. This is particularly useful for understanding how the molecule behaves in solution, which can differ significantly from its optimized gas-phase structure. While specific MD studies on this compound are not prominent, the technique is widely applied to understand how fluorination can disrupt water networks in binding sites, an effect that can be critical for ligand-protein interactions. nih.govrsc.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters. superfri.org By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. Comparing the computed spectrum with an experimental one can help confirm the molecule's structure and the accuracy of the computational model. For example, calculations can predict the stretching frequencies for N-H, C=O, and C=N bonds in related hydrazone derivatives. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.egnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target.

In the context of this compound, docking studies would be used to investigate its potential as an inhibitor for a particular enzyme. The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Placing the this compound molecule into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.

The results provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (C-F···X). mdpi.com Studies on related hydrazine or triazine derivatives have shown that these molecules can form multiple hydrogen bonds with amino acid residues in protein active sites. rsc.orgresearchgate.net The difluoro substitutions on the phenyl ring can significantly modulate these interactions, potentially enhancing binding affinity or altering selectivity. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
3,5-difluoroaniline (B1215098)
2,4-dinitrochlorobenzene
2,4-dinitrofluorobenzene

Prediction of Binding Affinities and Interaction Modes

Computational methods are widely employed to predict the binding affinity and interaction patterns of ligands with their target proteins. frontiersin.orgcolumbia.edunih.gov For derivatives incorporating the 3,5-difluorophenylhydrazine moiety, molecular docking is a primary technique used to predict their binding conformation and estimate the strength of the interaction. researchgate.net This process involves placing the ligand into the three-dimensional structure of the protein's active site and calculating a score that reflects the binding free energy.

Molecular docking studies on various kinase inhibitors have demonstrated the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining binding affinity. nih.govplos.org For instance, in the case of phenylhydrazine derivatives targeting dihydrofolate reductase, docking studies have revealed key hydrogen bond interactions with residues like THR56 and SER59. researchgate.net While specific docking studies for this compound are not extensively documented in publicly available literature, the principles derived from analogous compounds can be applied. The hydrazine group is a potential hydrogen bond donor and acceptor, and the difluorinated phenyl ring can participate in various non-covalent interactions.

The prediction of binding affinities is not solely reliant on docking scores. More rigorous computational methods, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, can provide more accurate estimations of binding free energies. columbia.edunih.gov These methods simulate the dynamic nature of the protein-ligand complex over time, offering a more detailed picture of the binding event. For example, MD simulations can reveal the stability of key hydrogen bonds and the conformational changes that occur upon ligand binding. nih.govplos.org

A theoretical docking study of a 1,6-dihydro-1,3,5-triazine derivative with Plasmodium dihydrofolate reductase (pDHFR) highlights the importance of the ligand's orientation within the binding pocket. ugm.ac.id The study showed that the formation of strong hydrogen bonds with key residues like ILE14, ASP54, and LEU164 was crucial for a higher binding affinity. ugm.ac.id Such insights are invaluable for predicting how a molecule like this compound or its derivatives might interact with a target.

Table 1: Computational Methods for Predicting Binding Affinity

MethodDescriptionApplication
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Rapid screening of large compound libraries and prediction of binding modes. researchgate.net
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.Assesses the stability of ligand-protein complexes and refines docked poses. nih.gov
Free Energy Perturbation (FEP)Calculates the difference in free energy between two states.Provides accurate prediction of relative binding affinities between similar ligands. columbia.edu
3D-QSARRelates the biological activity of a set of compounds to their 3D properties.Guides the design of new compounds with improved activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Insights for Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which chemical modifications lead to improved biological activity. For derivatives of this compound, the 3,5-difluoro substitution pattern on the phenyl ring is a key feature influencing its interaction with biological targets.

The fluorine atoms at the 3 and 5 positions are strong electron-withdrawing groups, which can significantly alter the electronic properties of the phenyl ring. This can influence p-p stacking interactions and cation-p interactions within the protein's binding site. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Studies on analogous compounds provide valuable SAR insights. For example, in a study of (3,5-dichlorophenyl)pyridine-derived inhibitors of the enzyme furin, the 3,5-dichloro substitution was shown to induce a fit mechanism where the dichlorophenyl moiety displaces a tryptophan residue in the active site. researchgate.net Given the similar electronic properties and positioning of fluorine and chlorine, it is plausible that a 3,5-difluorophenyl group could engage in similar beneficial interactions.

In the context of kinase inhibitors, the substitution pattern on the phenyl ring is a critical determinant of activity. nih.gov Research on 3,5-diaryl-4,5-dihydropyrazole analogs has shown that the nature and position of substituents on the aryl rings greatly influence their cytotoxic activity. nih.govresearchgate.net A 3D-QSAR study of these compounds revealed that steric and electrostatic fields are the primary contributors to their biological activity, with steric factors being more dominant. nih.gov This suggests that the size and shape of substituents on the phenyl ring of pyrazole-based derivatives are critical for optimal binding.

Table 2: SAR Insights for Phenyl-Substituted Heterocycles

Compound ClassKey SAR FindingsReference
(3,5-Dichlorophenyl)pyridine DerivativesThe 3,5-dichlorophenyl group can induce a favorable conformational change in the target enzyme's active site. researchgate.net
3,5-Diaryl-4,5-dihydropyrazole AnalogsSteric properties of the aryl substituents are a dominant factor in determining biological activity. nih.govresearchgate.net
Phenylhydrazine DerivativesThe formation of specific hydrogen bonds is critical for binding to dihydrofolate reductase. researchgate.net
Pyrimidine–sulfonamide Hybrids3D-QSAR models can effectively guide the design of new inhibitors by highlighting favorable steric and electronic features. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmaceutical Synthesis

3,5-Difluorophenylhydrazine hydrochloride serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceutical drugs. Phenylhydrazines are well-established precursors for creating indole (B1671886) rings via the Fischer indole synthesis, a foundational reaction in medicinal chemistry. The resulting fluorinated indole scaffolds are integral to numerous drug classes. Furthermore, this compound is instrumental in synthesizing various nitrogen-containing heterocycles, such as pyrazoles and their derivatives, which are known for a broad spectrum of biological activities. fluoromart.com The presence of the difluoro substitution pattern on the phenyl ring is particularly advantageous, offering a strategic tool for chemists to fine-tune the properties of the final active pharmaceutical ingredient (API).

Development of New Drug Candidates

The 3,5-difluorophenyl moiety is a desirable feature in the design of novel therapeutic agents. Its inclusion can lead to enhanced biological activity and improved pharmacokinetic profiles.

Anticancer Research and Cytotoxicity Enhancement via Fluorination

In the field of oncology, fluorination is a widely used strategy to enhance the efficacy of anticancer agents. researchgate.net Derivatives synthesized from this compound have been investigated for their potential as cytotoxic agents. The strong electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets like enzymes or receptors involved in cancer progression. For instance, fluorinated hydrazone derivatives have shown promise in antiproliferative assays against human cancer cell lines. mdpi.com The inclusion of fluorine can increase the metabolic stability of the drug, preventing rapid breakdown by liver enzymes and thereby prolonging its therapeutic action.

Interactive Table: Antiproliferative Activity of Selected Hydrazone Derivatives

Compound Target Cell Line IC50 (µM)
Compound 7e (Fluorinated) MCF-7 (Breast) >20 µM
Compound 11 (Non-fluorinated) MCF-7 (Breast) 1.01 µM
Compound 7e (Fluorinated) HCT-116 (Colon) 19.51 µM
Compound 11 (Non-fluorinated) HCT-116 (Colon) 0.97 µM

Data derived from studies on similar compound classes, illustrating the variable impact of substitutions on cytotoxicity. mdpi.com

Antimicrobial and Anti-inflammatory Effects of Derivatives

Hydrazine (B178648) derivatives are a well-known class of compounds exhibiting significant antimicrobial properties. fluoromart.comnih.gov The synthesis of novel compounds using this compound has yielded molecules with notable antibacterial and antifungal activities. The pyrazole (B372694) nucleus, often synthesized from hydrazine precursors, is a common feature in antimicrobial agents. researchgate.net The difluorophenyl group can contribute to these effects by enhancing the compound's ability to penetrate microbial cell walls or by increasing its affinity for bacterial enzymes. researchgate.net Research has shown that certain fluorinated hydrazide-hydrazones display satisfactory antibacterial sensitivity when compared to standard antibiotics like ciprofloxacin. nih.gov

Applications in Neurotransmitter Analogues and Receptor Ligands

The structural motifs derived from this compound are also relevant in the development of drugs targeting the central nervous system (CNS). The indole structure, readily accessible from this precursor, is the core of the neurotransmitter serotonin. Therefore, fluorinated indole derivatives are actively investigated as selective serotonin reuptake inhibitors (SSRIs) or as ligands for various serotonin receptors. The fluorine atoms can modulate the basicity of nearby nitrogen atoms, which is often crucial for receptor binding and can improve a drug's ability to cross the blood-brain barrier.

Fluorine's Influence on Pharmacological Properties

The strategic placement of fluorine is a cornerstone of modern drug design, used to optimize a molecule's drug-like properties. bohrium.com The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the compound. researchgate.net

Impact on Lipophilicity and Membrane Permeability

A critical factor in a drug's effectiveness is its ability to pass through cellular membranes to reach its target. nih.gov This process is heavily influenced by the drug's lipophilicity (its affinity for fatty environments). The introduction of fluorine atoms generally increases a molecule's lipophilicity. tandfonline.com This enhancement can lead to improved absorption, distribution, and membrane permeability. researchgate.net By increasing lipophilicity, the 3,5-difluoro substitution pattern can improve a drug's ability to be absorbed orally and to penetrate tissues, including the challenging blood-brain barrier. tandfonline.comacs.org This modulation of lipophilicity is a key reason why this compound is a valuable starting material for creating new drug candidates with potentially superior pharmacokinetic profiles. nih.gov

Interactive Table: Physicochemical Impact of Fluorination

Property Influence of Fluorine Pharmacological Consequence
Lipophilicity Generally increases Enhanced membrane permeability and absorption tandfonline.com
Metabolic Stability Increases due to strong C-F bond Longer drug half-life, reduced metabolic breakdown researchgate.net
Binding Affinity Can increase through new interactions Improved potency and target specificity bohrium.com

| pKa (Basicity) | Can decrease basicity of nearby amines | Improved bioavailability and cell penetration tandfonline.com |

Modulation of Metabolic Stability and Bioavailability

The introduction of fluorine atoms into a drug molecule is a well-established strategy to enhance its metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The 3,5-difluorophenyl group, in particular, has been investigated for its ability to improve the pharmacokinetic profiles of drug candidates.

Research on N-(3,5-Difluorophenyl)succinimide (DFPS), a non-toxic analog of a nephrotoxic fungicide, has provided insights into the metabolism of the 3,5-difluorophenyl moiety. Studies in Fischer 344 rats have shown that DFPS undergoes hepatic biotransformation, leading to the formation of several metabolites, including N-(3,5-difluorophenyl)succinamic acid (DFPSA), N-(3,5-difluorophenyl)-2-hydroxysuccinimide (DFHS), and hydroxylated derivatives. This indicates that while the 3,5-difluoro substitution does not completely prevent metabolism, it influences the metabolic pathway. The formation of these metabolites was shown to be dependent on cytochrome P450 enzymes ug.edu.gh.

The following table summarizes the in vitro activity and metabolic stability of a selected compound from this study:

Compound IDR1 GroupR2 GroupT. cruzi EC50 (nM)Human Liver Microsome Stability (t½ min)
19 3,3-difluoropyrrolidin-1-yl3,5-difluorophenyl1797>90

This data highlights the potential of the 3,5-difluorophenyl group in designing metabolically robust drug candidates.

Fluorine-Mediated Ligand-Target Interactions

The highly electronegative nature of fluorine atoms in the 3,5-difluorophenyl group can lead to unique and favorable interactions with protein targets, thereby enhancing binding affinity and selectivity. These interactions can include hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with backbone carbonyls.

While direct crystallographic evidence for this compound itself is limited in publicly available databases, the broader principles of fluorine-protein interactions can be applied to understand its potential. The electron-withdrawing nature of the two fluorine atoms alters the charge distribution of the aromatic ring, creating a quadrupole moment that can interact favorably with electron-rich or electron-poor regions of a protein's binding pocket.

For instance, in the design of inhibitors for various kinases, the inclusion of a difluorophenyl moiety is a common strategy. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer chemicalkinomics.comresearchgate.net. The 3,5-difluorophenyl group can form specific interactions within the ATP-binding site of kinases, contributing to the inhibitor's potency and selectivity. These interactions can involve hydrogen bonds between the fluorine atoms and backbone NH groups or interactions with specific amino acid side chains.

Furthermore, the study of Blatter radicals containing difluorophenyl substituents has shown that the position of the fluorine atoms significantly influences the solid-state packing and magnetic properties of the molecules mdpi.com. This underscores the profound impact of the 3,5-difluoro substitution pattern on intermolecular interactions, a principle that extends to the binding of a ligand to its protein target. The specific geometry and electronic profile of the 3,5-difluorophenyl group can enforce a conformation that is optimal for binding and can lead to highly specific and potent biological activity.

Catalysis and Material Science Research Involving 3,5 Difluorophenylhydrazine Hydrochloride

Catalytic Applications in Organic Transformations

Phenylhydrazine (B124118) derivatives are broadly utilized in the synthesis of heterocyclic compounds, some of which are catalytically active. However, specific studies detailing the use of 3,5-Difluorophenylhydrazine hydrochloride as a direct catalyst, ligand, or precursor in metal-catalyzed reactions are limited.

Role as a Ligand or Precursor in Metal-Catalyzed Reactions

There is a lack of specific research in publicly available literature demonstrating the application of this compound as a ligand or a direct precursor for ligands in metal-catalyzed reactions. While hydrazine (B178648) derivatives can be precursors to nitrogen-containing heterocyclic carbenes (NHCs) or other ligand types, dedicated studies involving the 3,5-difluoro substituted variant are not prominent.

Mechanisms of Catalytic Activity

Without documented catalytic applications of this compound, a discussion of the specific mechanisms of its catalytic activity would be purely speculative. The functionality of the hydrazine and the electronic effects of the difluorinated phenyl ring could theoretically influence a metal center's catalytic properties if incorporated into a ligand, but experimental data is not available to substantiate this.

Integration into Advanced Materials and Polymers

The incorporation of fluorinated compounds into polymers and advanced materials is a significant area of research due to the unique properties fluorine imparts, such as thermal stability and chemical resistance. However, the specific integration of the this compound moiety into such materials is not a widely reported area of study.

Synthesis of Specialty Chemicals and Agrochemicals

Phenylhydrazines are well-established precursors for a variety of heterocyclic compounds, including indoles (via the Fischer indole (B1671886) synthesis), pyrazoles, and triazoles. These structural motifs are prevalent in many specialty chemicals, pharmaceuticals, and agrochemicals. It is plausible that this compound serves as a building block for creating fluorinated analogues of these compounds, which could exhibit enhanced biological activity or modified physicochemical properties. However, specific, large-scale, or patented examples of its use in the synthesis of commercial agrochemicals or specialty chemicals are not extensively detailed in the available scientific literature.

Applications in Functional Polymers and Advanced Materials

The synthesis of functional polymers often involves the polymerization of monomers containing specific chemical moieties to achieve desired properties. While the difluorophenyl group could potentially be incorporated into a polymer backbone to enhance its thermal or electronic properties, there is a lack of published research focusing on the use of this compound as a monomer or functionalizing agent for advanced materials.

Analytical Method Development and Quality Control Research

Chromatographic Purity Analysis

Chromatography is a cornerstone for assessing the purity of 3,5-Difluorophenylhydrazine hydrochloride, allowing for the separation, identification, and quantification of the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the assay (potency) and impurity profile of this compound. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the polar parent compound from its less polar or structurally similar impurities.

Methodology: A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. miamioh.edu Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring in the molecule allows for strong chromophoric activity.

Below is a table outlining a representative set of HPLC conditions for the analysis of phenylhydrazine (B124118) compounds, adaptable for this compound. iajpr.com

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method would be capable of separating impurities such as positional isomers (e.g., 2,4-difluorophenylhydrazine), starting materials like 1,3-difluorobenzene, or byproducts from the synthesis process.

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities, which may not be amenable to HPLC analysis. This includes residual solvents from the manufacturing process and other low molecular weight volatile organic compounds. Headspace GC coupled with a Flame Ionization Detector (FID) is a standard technique for this purpose.

Methodology: In headspace GC, a sample of this compound is dissolved in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. This allows volatile analytes to partition into the gas phase (headspace) above the sample. A sample of this gas is then injected into the GC system. The separation is typically achieved on a capillary column with a non-polar stationary phase. The FID provides high sensitivity for organic compounds. This approach is consistent with the general methods for residual solvent analysis outlined in pharmacopeias such as the United States Pharmacopeia (USP). shimadzu.com

Spectroscopic Purity and Identity Verification

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound and ensuring the integrity of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the unambiguous structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR):

¹H NMR: Provides information on the number and environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the hydrazine (B178648) (-NH-NH₂) protons. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The hydrazine protons would likely appear as broad signals. chemicalbook.com

¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the two different types of aromatic carbons (those bonded to fluorine and those bonded to hydrogen) and the carbon bonded to the hydrazine group.

¹⁹F NMR: This is particularly important for fluorinated compounds, confirming the presence and chemical environment of the fluorine atoms on the phenyl ring.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. The monoisotopic mass of the free base (C₆H₆F₂N₂) is approximately 144.05 Da. The fragmentation pattern would likely involve the loss of the hydrazine group (-NH₂) or cleavage of the C-N bond, leading to characteristic fragment ions. chemguide.co.uknih.gov

Infrared (IR) spectroscopy is used to verify the presence of key functional groups within the this compound molecule. The IR spectrum provides a unique "fingerprint" and confirms that the molecular structure has not undergone unintended chemical transformations.

The expected characteristic absorption bands for this compound are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Hydrazine) Stretching3350 - 3250 (likely two bands for -NH₂)
Aromatic C-H Stretching3100 - 3000
Aromatic C=C Stretching1600 - 1450
C-N Stretching1350 - 1250
C-F Stretching1300 - 1100 (strong)
Aromatic C-H Out-of-plane Bending900 - 675

Quantitative Analysis and Method Validation

For use in quality control, any analytical method, particularly the HPLC assay method, must be thoroughly validated according to International Council for Harmonisation (ICH) guidelines. Validation ensures that the method is suitable for its intended purpose. rasayanjournal.co.inresearchgate.net

The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥0.999 is typically required.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples, with typical acceptance criteria of 98.0% to 102.0%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical acceptance criteria for these validation parameters is presented below.

Validation ParameterTypical Acceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD for Repeatability) ≤ 2.0%
Precision (% RSD for Intermediate) ≤ 2.0%
Specificity / Selectivity No interference at the retention time of the analyte
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) or %RSD

Successful validation of these analytical methods provides confidence in the quality control data, ensuring that each batch of this compound meets the required specifications for purity and identity.

Development of Robust Analytical Methods

The development of a robust analytical method is the cornerstone of quality control. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique due to its specificity, sensitivity, and versatility. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Gas chromatography (GC) could also be a viable technique, particularly for assessing volatile impurities. However, due to the salt form and relatively low volatility of this compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior.

Method development would focus on optimizing various parameters to achieve good resolution, peak shape, and a reasonable run time. This includes selecting the appropriate column, mobile phase composition, flow rate, and detector settings.

Ensuring Accuracy, Precision, and Linearity

Once a suitable analytical method is developed, it must be validated to ensure its reliability. Method validation is a formal process that confirms the analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards at different concentrations and plotting the response versus concentration.

Validation ParameterAcceptance CriteriaHypothetical Result
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD)≤ 2.0%0.8%
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995

Trace Analysis of Related Substances and Degradation Products

The analysis of trace impurities is a critical aspect of quality control, as even small amounts of certain impurities can affect the safety and efficacy of a final product. Related substances can originate from the manufacturing process (e.g., starting materials, by-products) or from the degradation of the compound over time.

Forced degradation studies are intentionally conducted to produce potential degradation products. These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then characterized, and the analytical method is evaluated to ensure it can separate and quantify these impurities from the main compound. This demonstrates the stability-indicating nature of the method.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of trace-level impurities and degradation products, providing both chromatographic separation and mass information for structural elucidation.

Given the absence of specific data for this compound, the table below lists potential related substances that might be monitored based on its chemical structure and common synthetic routes for similar compounds.

Research on Occupational Safety and Environmental Considerations

Hazard Assessment and Risk Mitigation in Laboratory Settings

A comprehensive hazard assessment identifies 3,5-Difluorophenylhydrazine hydrochloride as a toxic solid that can cause significant health effects through various exposure routes. fishersci.dkfishersci.com Risk mitigation strategies are centered on controlled handling, appropriate personal protection, and established procedures for spills and emergencies.

Safe handling of this compound is critical to prevent exposure. fishersci.dk All work with this compound should be conducted within a chemical fume hood to control airborne dust and vapors. fishersci.dkfishersci.com Standard laboratory practice dictates avoiding contact with skin, eyes, and clothing, and preventing the formation of dust during handling. fishersci.dkvulcanchem.com Ingestion and inhalation must be strictly avoided. fishersci.com The compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to protect it from moisture. fishersci.dkfishersci.com

Appropriate Personal Protective Equipment (PPE) is mandatory when handling this substance. fishersci.dk The recommended PPE provides a barrier against dermal, ocular, and respiratory exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose Reference
Eye Protection Goggles (European standard - EN 166)To prevent eye contact with dust or splashes. fishersci.dk
Hand Protection Protective glovesTo prevent skin contact. fishersci.dk
Skin and Body Protection Long-sleeved clothingTo protect skin from accidental exposure. fishersci.dk
Respiratory Protection Particle filtering half mask (EN149:2001)To be used in small-scale laboratory settings to prevent inhalation of dust. fishersci.dk

In the event of a spill, immediate action must be taken to contain the material and prevent environmental release and personnel exposure. fishersci.dk Non-essential personnel should be evacuated from the area, and responders should be positioned upwind of the spill. fishersci.dkfishersci.com

The primary steps for spill response include:

Containment: Prevent the substance from entering drains or waterways. fishersci.com

Cleanup: Carefully sweep up the solid material and shovel it into a suitable, labeled container for disposal. fishersci.dkfishersci.com It is crucial to avoid generating dust during this process. fishersci.dkfishersci.com

Decontamination: Wash the spill area thoroughly after material has been collected.

Disposal: Dispose of the waste in an approved waste disposal plant, following all local and national regulations. fishersci.com

Immediate medical attention is required for any significant exposure to this compound. fishersci.com The Safety Data Sheet (SDS) for the compound should be provided to the attending medical personnel. fishersci.dkfishersci.com

Table 2: First Aid Measures for Exposure

Exposure Route First Aid Procedure Reference
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method. Call a POISON CENTER or physician immediately. fishersci.dkfishersci.com
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required. If skin irritation occurs, seek medical advice. fishersci.dkfishersci.com
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. fishersci.dkfishersci.com
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or physician. fishersci.com

Toxicological Research and Health Effects

Toxicological data for this compound indicate that it is hazardous upon acute exposure. fishersci.com It is classified as a substance with significant acute toxicity and irritant properties. fishersci.dkfishersci.com

Acute toxicity studies are the primary source of toxicological information for this compound. fishersci.dkfishersci.com It is classified as acutely toxic through oral, dermal, and inhalation routes. fishersci.com The compound is also known to be a skin and eye irritant and may cause respiratory irritation. fishersci.dkfishersci.comsigmaaldrich.com

Table 3: Acute Toxicity and Hazard Classification

Hazard Class Category Hazard Statement Reference
Acute Oral Toxicity Category 3H301: Toxic if swallowed fishersci.dkfishersci.com
Acute Dermal Toxicity Category 3H311: Toxic in contact with skin fishersci.dkfishersci.com
Acute Inhalation Toxicity Category 3H331: Toxic if inhaled fishersci.dk
Skin Corrosion/Irritation Category 2H315: Causes skin irritation fishersci.dkfishersci.com
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation fishersci.dkfishersci.com
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation fishersci.dkfishersci.comsigmaaldrich.com

Information regarding the effects of chronic exposure is limited, and the toxicological properties have not been fully investigated. fishersci.com No Derived No Effect Level (DNEL) or Predicted No Effect Concentration (PNEC) data are currently available. fishersci.dk

Detailed studies on the specific mechanisms of toxicity and cellular responses to this compound are not extensively documented in available research. The observed toxicity is primarily attributed to its irritant nature and its classification as a hydrazine (B178648) derivative, a class of compounds known for potential toxicity. fishersci.dkfishersci.comlookchem.com The acute effects are consistent with direct irritation to the tissues of the respiratory system, eyes, and skin. fishersci.dkfishersci.com Thermal decomposition of the compound can lead to the release of irritating gases and vapors, including nitrogen oxides, hydrogen fluoride (B91410), and hydrogen chloride gas, which can contribute to its toxic profile in fire situations. fishersci.com While the compound is used as a precursor in the synthesis of various biologically active molecules, such as antifungal and cannabinoid receptor ligands, these studies focus on the properties of the final products rather than the intrinsic toxicity mechanisms of the starting material. google.comnih.gov

Environmental Fate and Degradation Studies

The environmental fate of a chemical is dictated by its susceptibility to various degradation processes. For this compound, its structure suggests a complex environmental profile, influenced by both the hydrazine moiety and the fluorinated aromatic ring. Phenylhydrazine (B124118), a related compound, is known to be readily biodegradable, which is expected to be its primary breakdown mechanism in the environment. who.int It also undergoes photochemical degradation and autoxidation in water. who.int

However, the presence of fluorine atoms on the phenyl ring significantly alters the compound's stability. Polyfluorinated compounds are generally more resistant to degradation than their non-fluorinated counterparts due to the high strength of the carbon-fluorine (C-F) bond. nih.govmdpi.com This persistence is a key factor in their environmental impact. nih.gov

Photochemical Degradation: Photolysis, or degradation by light, is a potential pathway for the breakdown of chemicals in the environment, particularly in sunlit surface waters. nih.govresearchgate.net Direct photolysis occurs when a molecule absorbs sunlight, leading to bond cleavage. nih.gov For fluorinated compounds, photolysis can result in the formation of various byproducts, which may or may not retain the fluorine atoms. nih.gov In some cases, extensive degradation can lead to defluorination, producing fluoride ions. nih.gov However, many fluorinated pesticides and pharmaceuticals form stable photoproducts that are also fluorinated. nih.govnih.gov The specific photochemical pathway for this compound would depend on factors like water pH and the presence of other substances like dissolved organic matter. nih.gov

Biodegradation Pathways: Biodegradation of polyfluorinated compounds is known to be a rare and slow process. nih.gov The stability of the C-F bond presents a significant challenge for microbial enzymes. mdpi.comnih.gov While microorganisms have evolved to degrade many complex organic pollutants, the ability to cleave C-F bonds is not widespread. nih.gov For a microbe to biodegrade a fluorinated compound, it typically needs to transport the molecule into the cell and possess a specific, often newly evolved, enzyme (a dehalogenase) to catalyze C-F bond cleavage. nih.govnih.gov The degradation of the hydrazine portion of the molecule may occur more readily, but the fluorinated phenyl ring is likely to persist or be transformed into other stable fluorinated intermediates. who.intmdpi.com

The ecotoxicity of this compound is not specifically documented in the reviewed literature. However, data for the parent compound, phenylhydrazine, indicates toxicity to aquatic organisms. who.int Fish are generally more sensitive to phenylhydrazine than daphnids or bacteria. who.int The heterocyclic structure of many related industrial chemicals contributes to their high solubility and potential to cause lethal and sub-lethal effects in aquatic life, including fish, invertebrates, and algae. mdpi.com

Given the general toxicity of hydrazine derivatives and the persistence of fluorinated compounds, it is prudent to consider that this compound could pose a risk to aquatic and terrestrial ecosystems. nih.govnih.gov

Ecotoxicity data for the related compound, phenylhydrazine, is presented below.

OrganismTest TypeEndpointValue
Fish (General)AcuteNOEC0.01 mg/L
Zebra fish (Brachydanio rerio)Embryo-larvalNOEC0.49 µg/L
NOEC: No-Observed-Effect Concentration. Data sourced from WHO reports on phenylhydrazine. who.int

Waste Management and Disposal of Chemical Residues

Proper management and disposal of this compound and its residues are critical to prevent environmental contamination and occupational exposure. Wastes containing hydrazine and its derivatives are classified as hazardous. nih.gov The recommended disposal method involves chemical destruction through oxidation. nih.govarxada.comdep.state.pa.us

The general procedure for the disposal of hydrazine-containing waste is as follows:

Dilution: The waste material should first be diluted with a large volume of water to a concentration of 5% or less. arxada.comnexchem.co.uk This step is crucial for controlling the reaction rate in the subsequent step.

Oxidation/Neutralization: The dilute hydrazine solution is then treated with an oxidizing agent. nih.govinchem.org Commonly used agents include:

Sodium hypochlorite (B82951) (NaOCl) solution arxada.comdep.state.pa.us

Calcium hypochlorite (Ca(OCl)₂) solution arxada.comdep.state.pa.us

Hydrogen peroxide (H₂O₂) nih.govarxada.com An excess of the oxidizing agent should be used to ensure the complete destruction of the hydrazine. arxada.com

Final Disposal: After confirming the destruction of the hydrazine, the resulting solution can be further neutralized if necessary and disposed of in accordance with federal, state, and local environmental regulations. arxada.comdep.state.pa.us All drains in areas where hydrazines are handled should ideally lead to a holding pond or sump for controlled treatment before release. arxada.com

It is imperative to consult with regulatory agencies to ensure that all disposal procedures comply with current environmental laws and permits. dep.state.pa.us

Q & A

Q. What are the recommended methods for synthesizing 3,5-difluorophenylhydrazine hydrochloride, and how can purity be validated?

Answer: The synthesis of arylhydrazine hydrochlorides like 3,5-difluorophenylhydrazine typically involves diazotization of the corresponding aniline derivative followed by reduction. For fluorinated analogs, the starting material (3,5-difluoroaniline) undergoes diazotization with sodium nitrite in acidic conditions (e.g., HCl), followed by reaction with a reducing agent like stannous chloride to yield the hydrazine intermediate. The hydrochloride salt is then precipitated and purified via recrystallization from ethanol/water mixtures .

Purity validation requires:

  • Melting Point Analysis : Compare observed values with literature data (e.g., fluorophenylhydrazine derivatives in show decomposition points >250°C).
  • NMR Spectroscopy : Fluorine (¹⁹F NMR) and proton (¹H NMR) signals confirm substitution patterns. For example, ¹H NMR of 3,5-difluorophenyl groups shows doublets due to coupling with adjacent fluorine atoms.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₆H₆F₂N₂·HCl = 178.58 g/mol).

Q. What are the critical storage conditions and stability considerations for this compound?

Answer:

  • Storage : Store in airtight, light-protected containers at 2–8°C (refrigeration). Avoid exposure to moisture and oxidizing agents, as hydrazine derivatives are hygroscopic and prone to oxidation .
  • Stability : Monitor for discoloration (yellowing indicates decomposition). Stability studies for similar compounds (e.g., 3,5-dimethylphenylhydrazine HCl in ) suggest a shelf life of >2 years under optimal conditions.

Advanced Research Questions

Q. How can this compound be utilized in Fischer indole synthesis for antitumor drug discovery?

Answer: In Fischer indole synthesis, the compound acts as a hydrazine precursor to form indole scaffolds. For example:

Reaction with Ketones : React with cyclic ketones (e.g., cyclohexanone) under acidic conditions (HCl/ethanol) to generate indole derivatives.

Biological Evaluation : Test synthesized indoles for cytotoxicity against cancer cell lines (e.g., HL-60 leukemia, HSC-2 oral carcinoma) using MTT assays. Data from and show CC₅₀ values <5 µM for selective derivatives.

Q. Optimization Tips :

  • Vary reaction temperature (80–120°C) and acid catalysts (HCl vs. polyphosphoric acid) to improve yields.
  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic reactivity .

Q. How do structural modifications (e.g., fluorine substitution) influence the cytotoxic selectivity of hydrazine-derived compounds?

Answer: Fluorine atoms enhance metabolic stability and modulate electronic effects:

  • Electron-Withdrawing Effects : Fluorine substituents increase electrophilicity, promoting thiol-mediated alkylation (critical for tumor-selective cytotoxicity).
  • Selectivity Index (SI) : Compare CC₅₀ values for cancer vs. normal cells (e.g., HGF fibroblasts). reports SI >5 for fluorinated derivatives, indicating tumor specificity.

Q. What analytical methods resolve contradictions in reactivity data for fluorinated hydrazines?

Answer: Discrepancies in reaction rates or yields often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.
  • Acid Strength : Stronger acids (e.g., H₂SO₄ vs. HCl) accelerate protonation but may promote side reactions.

Q. Methodological Solutions :

  • Kinetic Studies : Use HPLC or in-situ IR to track intermediate formation.
  • Computational Modeling : DFT calculations predict activation energies for fluorinated vs. non-fluorinated analogs .

Q. How is the role of this compound evaluated in apoptosis and autophagy pathways?

Answer:

  • Apoptosis Assays : Treat cells with the compound and measure caspase-3 activation (fluorometric assays) and DNA fragmentation (TUNEL staining). highlights caspase-3 activation in HL-60 cells at 10 µM.
  • Autophagy Detection : Use LC3-II Western blotting or GFP-LC3 transfection to monitor autophagosome formation. In HSC-2 cells, 3,5-difluoro derivatives induce LC3-II accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorophenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Difluorophenylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.